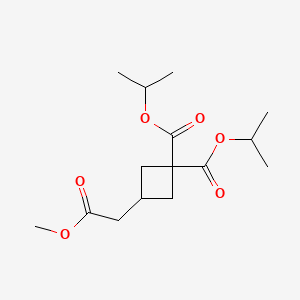
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.35 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
- Diethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Dimethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
These compounds share similar structures but differ in the ester groups attached to the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications .
Biological Activity
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate (CAS No. 73425219) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C15H24O6. Its structure comprises a cyclobutane ring with two ester functional groups and a methoxy ketone substituent. The compound is typically a colorless oil and exhibits specific spectral properties:
- Infrared (IR) Spectrum : Key absorption bands are observed at 1720 cm−1 (C=O stretching), indicative of the ester functionalities .
- Nuclear Magnetic Resonance (NMR) : The 1H NMR spectrum shows signals corresponding to various protons in the molecule, providing insights into its structural dynamics .
Synthesis
The synthesis of this compound involves several steps, typically utilizing cycloaddition reactions and subsequent esterification processes. The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions such as temperature and solvent choice .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:
- Cell Lines Tested : The compound was tested against MDA-MB-468 (breast cancer) and HCT 15 (colorectal cancer) cell lines.
- Results : In vitro assays revealed that this compound exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through activation of intrinsic pathways.
- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinities to key proteins involved in cell survival and proliferation, such as BCL2 and caspase pathways. This suggests that the compound may interfere with cancer cell survival mechanisms .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-468 | 15 | Apoptosis induction via BCL2 inhibition |
| Study 2 | HCT 15 | 20 | Caspase activation leading to cell death |
These studies underscore the compound's potential as a lead candidate for further development in anticancer therapeutics.
Properties
Molecular Formula |
C15H24O6 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3 |
InChI Key |
XYGACFZGSHTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















